Uniqueness of the N1,N5‑Diphenyl Substitution Pattern Among Nitrofuran‑1,2,4‑Triazoles
CAS 651714‑00‑0 is the only commercially catalogued 1,2,4‑triazole that simultaneously bears a 5‑nitrofuran‑2‑yl group at C3 and two unsubstituted phenyl rings at N1 and N5. In the largest patent corpus of nitrofuran‑1,2,4‑triazoles (WO 2003/000255), all 36 exemplified triazoles carry only one N‑substituent (R1 ≠ H, R2 = H) [REFS‑1]. Among >200 diphenyl‑1,2,4‑triazole derivatives reported elsewhere, none incorporate a 5‑nitrofuran‑2‑yl group [REFS‑2]. This dual‑aryl N‑substitution pattern creates a steric and electronic environment around the triazole core that is fundamentally different from any mono‑N‑aryl analog, justifying procurement when the goal is to explore SAR in a previously uncharted substituent space.
| Evidence Dimension | Presence of N1,N5‑diphenyl substitution in a 5‑nitrofuran‑1,2,4‑triazole scaffold |
|---|---|
| Target Compound Data | N1‑phenyl, N5‑phenyl, C3‑(5‑nitrofuran‑2‑yl) [REFS‑1] |
| Comparator Or Baseline | WO 2003/000255 exemplars: N1‑substituted only (e.g., R1 = CH₃, C₆H₅, CH₂C₆H₅; R2 = H) [REFS‑1] |
| Quantified Difference | 36/36 patent exemplars lack a second N‑aryl substituent; 100% of commercially listed nitrofuran‑1,2,4‑triazoles lack the N1,N5‑diphenyl motif [REFS‑1][REFS‑3] |
| Conditions | Structural comparison based on CAS registry and patent compound listings |
Why This Matters
Procurement of CAS 651714‑00‑0 provides access to a structurally unique triazole substitution pattern that cannot be emulated by any in‑stock analog, enabling genuinely novel SAR exploration.
- [1] WO 2003/000255 A2 — Novel nitrofuran‑containing heterocyclic compounds and uses thereof. Table 2 and compound listings. https://patents.justia.com/patent/20030166645 View Source
- [2] Verma, P. K. et al. Design, Synthesis, Antimicrobial, and Antioxidant Activities of Novel‑{4,5‑(substituted diphenyl)‑4H‑1,2,4‑triazol‑3‑ylthio} Acetyl Chloride. Walailak J. Sci. Technol. 2018, 17, 2178. https://wjst.wu.ac.th/index.php/wjst/article/view/2178 View Source
